molecular formula C10H21NO4 B062048 tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate CAS No. 182958-73-2

tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate

Numéro de catalogue: B062048
Numéro CAS: 182958-73-2
Poids moléculaire: 219.28 g/mol
Clé InChI: ZCNIHVVSMKRMGN-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate (CAS 1353743-61-9) is a chiral, Boc-protected amino alcohol derivative of significant value in organic synthesis and drug discovery . Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which provides stability and enables selective deprotection under mild acidic conditions, and two hydroxyl groups that offer versatile sites for further functionalization . This compound is particularly useful in multistep syntheses, such as the construction of complex peptides and pharmaceutically active molecules, where its well-defined reactivity profile supports orthogonal protection strategies . The carbamate group is known for its excellent proteolytic and chemical stability, often serving as a key structural motif in FDA-approved drugs and enhancing the ability of compounds to penetrate cell membranes . Furthermore, the presence of the tert-butyl group can be leveraged to modulate the specificity and metabolic stability of lead compounds, though it may be susceptible to oxidation by cytochrome P450 enzymes . This makes it a relevant intermediate for studying metabolism and for designing prodrugs. Stored sealed in a dry, cool environment (2-8°C), this compound is intended for research applications only .

Propriétés

IUPAC Name

tert-butyl N-[(2S)-1,3-dihydroxy-3-methylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-9(2,3)15-8(13)11-7(6-12)10(4,5)14/h7,12,14H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNIHVVSMKRMGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Boc Group Removal with Trifluoroacetic Acid

Crude S-2 (4.24 g, 18.2 mmol) is suspended in dichloromethane (27.8 mL) and treated with TFA (9.3 mL, 120 mmol) at 0°C for 5 hours. Co-evaporation with toluene yields the deprotected amine as a hygroscopic solid, which is immediately subjected to Fmoc protection to prevent racemization.

Fmoc Protection Using Fmoc-OSu

The amine intermediate is dissolved in THF/water (1:1, 190 mL) with NaHCO3_3 (4.68 g, 55.7 mmol). Fmoc-OSu (7.45 g, 22.1 mmol) is added at 0°C, and the reaction proceeds for 19 hours. Acidification with HCl (1M) and extraction with Et2_2O afford the Fmoc-protected derivative in 69% yield after recrystallization.

Optimization Notes :

  • Excess NaHCO3_3 (3.0 eq.) ensures complete neutralization of TFA byproducts.

  • Recrystallization from petroleum ether/EtOAc (9:1) enhances purity to >98%.

Stereoselective Reduction of Ketone Intermediates

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley Reduction

A scalable method involves reducing (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) with aluminum isopropoxide (35 g) in refluxing isopropyl alcohol for 3 hours. After distillation of 50% solvent, water is added, and the pH is adjusted to 3.0–4.0 with acetic acid. Filtration and recrystallization from isopropyl alcohol yield 80 g (80%) of the diol with >95% diastereomeric excess.

Advantages :

  • Aluminum isopropoxide acts as a Lewis acid, facilitating hydride transfer from isopropanol to the ketone.

  • Mild conditions (reflux at 82°C) prevent epimerization.

Sodium Borohydride Reduction in Biphasic Systems

In an alternative approach, sodium borohydride (1.59 g, 42 mmol) is added to a solution of the ketone precursor (5 g, 16.8 mmol) in THF/water (84:9 mL) at 0°C. After 45 minutes, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. Recrystallization from hot ethyl acetate yields the diol with 87% purity, albeit with minor diastereomer contamination (2.6% area by HPLC).

Comparative Analysis :

MethodReagentSolventTemp (°C)Yield (%)Purity (%)
Aluminum isopropoxideAl(OiPr)3_3i-PrOH828095.9
Sodium borohydrideNaBH4_4THF/H2_2O05687.0

Critical Evaluation of Byproduct Formation

Epimerization During Acidolysis

Prolonged exposure to TFA (>5 hours) at 0°C induces partial epimerization at the β-carbon, detectable via 13C^13C-NMR. Limiting the acidolysis duration to 3–4 hours reduces racemization to <2%.

Diastereomer Contamination in Reductions

Sodium borohydride reductions exhibit lower stereoselectivity due to the absence of chiral directing agents. In contrast, aluminum isopropoxide’s bulky ligands enforce a chair-like transition state, favoring the (S,S)-configuration.

Large-Scale Process Recommendations

For industrial synthesis, the aluminum isopropoxide method is preferred:

  • Cost Efficiency : Isopropyl alcohol is cheaper than THF/water systems.

  • Scalability : 50% solvent distillation reduces volume without compromising yield.

  • Purity : Recrystallization in i-PrOH eliminates residual catalysts (e.g., Pd/C) .

Analyse Des Réactions Chimiques

Types of Reactions

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Stereochemical Variants

Compound Name CAS Number Configuration Molecular Formula Key Features
(S)-tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate N/A (S) C₁₀H₂₁NO₄ High solubility in polar solvents due to diol groups; used in chiral synthesis.
(R)-tert-Butyl (1,3-dihydroxy-3-methylbutan-2-yl)carbamate 473545-40-3 (R) C₁₀H₂₁NO₄ Enantiomer; similar physical properties but distinct stereochemical interactions in reactions.

Key Insight : Enantiomers exhibit identical physical properties (e.g., MW, boiling point) but differ in chiral environments, such as enzyme-mediated reactions or asymmetric catalysis .

Substituted Hydroxy and Halogenated Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Differences
tert-Butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate 162536-40-5 Chloro, phenyl C₁₅H₂₂ClNO₃ Increased lipophilicity (Cl, phenyl); MW = 299.8 g/mol. Used in life sciences research.
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate 1393524-00-9 Trifluoromethyl C₈H₁₄F₃NO₃ Enhanced metabolic stability (fluorine); MW = 229.2 g/mol. Predicted pKa = 10.36, density = 1.224 g/cm³.

Key Insight : Halogenation (Cl, F) modifies electronic and steric properties, impacting reactivity and bioavailability. Fluorinated analogs often exhibit improved metabolic resistance .

Aromatic and Cyclic Derivatives

Compound Name CAS Number Substituents Molecular Formula Key Differences
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 Diphenyl C₂₀H₂₅NO₃ High hydrophobicity (aromatic rings); MW = 327.4 g/mol. Limited solubility in aqueous media.
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate 1033718-20-5 Cyclobutyl C₁₀H₁₉NO₃ Rigid cyclic structure; MW = 201.3 g/mol. Potential for constrained conformational flexibility.

Key Insight : Aromatic substituents increase molecular weight and lipophilicity, influencing membrane permeability. Cyclic structures impose conformational constraints relevant to receptor binding .

Physicochemical and Application-Based Comparison

Physical Properties

Property (S)-Target Compound (R)-Enantiomer Chloro-Phenyl Derivative Trifluoro Derivative
Molecular Weight 219.28 219.28 299.8 229.2
Solubility High (polar solvents) High Moderate (organic solvents) Low (due to fluorine)
Stability Hydroxyl-sensitive Similar Chlorine enhances stability High (fluorine inertness)

Activité Biologique

tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate, with the CAS number 182958-73-2, is a carbamate derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence its pharmacological properties, particularly as a candidate for drug development.

The molecular formula of tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate is C10H21NO4C_{10}H_{21}NO_4, with a molecular weight of approximately 219.28 g/mol. Its structure includes a tert-butyl group and a hydroxymethyl moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
CAS Number182958-73-2

Research indicates that compounds containing carbamate groups often exhibit significant biological activities due to their ability to interact with various enzymes and receptors. Specifically, tert-butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate may function as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. CDK inhibitors have therapeutic potential in cancer treatment by halting the proliferation of cancer cells.

Metabolic Stability

The metabolic stability of this compound has been a focus of research. Studies suggest that the presence of the tert-butyl group can influence metabolic pathways, particularly through oxidative metabolism involving cytochrome P450 enzymes. For example, the replacement of hydrogen atoms in the tert-butyl group with fluorine atoms has been shown to enhance metabolic stability, leading to prolonged half-lives in vivo compared to traditional tert-butyl-containing compounds .

Case Studies and Research Findings

  • Inhibition of CDKs : A study highlighted the efficacy of various carbamate derivatives as CDK inhibitors. The compound was compared against known inhibitors and demonstrated promising activity against several CDK isoforms .
  • Metabolic Studies : In vitro studies using human liver microsomes indicated that the compound undergoes significant oxidative metabolism, primarily via CYP450 enzymes such as CYP3A4 and CYP2D6. This metabolic profile suggests that while the compound may be effective therapeutically, its bioavailability could be affected by rapid metabolism .
  • Comparative Analysis : A comparative analysis with other carbamate derivatives showed that modifications to the structure can lead to variations in both potency and metabolic stability. The introduction of polar substituents increased stability and reduced clearance rates in animal models.

Q & A

Basic: What are the standard synthetic methodologies for tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate, and how is stereochemical integrity maintained?

Answer:
The synthesis typically employs tert-butoxycarbonyl (Boc) protection of the amine group in (S)-1,3-dihydroxy-3-methylbutan-2-amine. A common protocol involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine or aqueous sodium hydroxide. The reaction is performed under anhydrous conditions (e.g., in tetrahydrofuran or dichloromethane) at 0–25°C to prevent hydrolysis of the Boc group.
To preserve stereochemical integrity, chiral starting materials or enzymatic resolution may be used. For example, enantiomerically pure precursors (e.g., (S)-configured diols) ensure retention of chirality during carbamate formation. Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Answer:

  • X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. This confirms stereochemistry and bond geometries .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify functional groups (e.g., Boc carbonyl at ~150 ppm in ¹³C NMR) and hydroxyl protons (broad signals at ~1–5 ppm in ¹H NMR).
  • Chiral HPLC : To verify enantiomeric purity, chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₂₁NO₄: m/z 220.1543) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity issues : Trace solvents (e.g., residual DMF) or moisture (≥0.5%) can alter reactivity. Use Karl Fischer titration for moisture analysis and LC-MS to confirm purity ≥98% .
  • Stereochemical variability : Impure enantiomers (e.g., R vs. S forms) may skew results. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffers), pH, or temperature affect solubility and activity. Standardize protocols using controls like known enzyme inhibitors .

Advanced: What strategies ensure the stability of tert-Butyl (S)-(1,3-dihydroxy-3-methylbutan-2-yl)carbamate during long-term storage?

Answer:

  • Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in airtight, amber glass vials to prevent hydrolysis of the Boc group. Desiccants (silica gel) mitigate moisture ingress .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free amine or tert-butanol) indicate instability .

Advanced: How does the stereochemistry of this compound influence its role in asymmetric synthesis or drug development?

Answer:
The (S)-configuration at the 2-position directs regioselectivity in reactions:

  • Nucleophilic substitutions : The hydroxyl groups participate in hydrogen bonding, favoring interactions with chiral catalysts (e.g., Sharpless epoxidation catalysts).
  • Enzyme inhibition : Stereospecific binding to active sites (e.g., proteases or kinases) enhances potency. For example, (S)-enantiomers may exhibit 10–100x higher affinity than (R)-forms in kinase assays .
  • Prodrug design : The Boc group can be selectively cleaved under acidic conditions (e.g., TFA) to release bioactive amines while retaining stereochemistry .

Advanced: What computational or experimental methods validate the compound’s interaction with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses with targets (e.g., enzymes). Focus on hydrogen bonds between hydroxyl groups and catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced: How can researchers optimize reaction yields when incorporating this compound into complex molecular architectures?

Answer:

  • Protecting group strategy : Use orthogonal protections (e.g., Fmoc for amines, TBS for hydroxyls) to avoid side reactions.
  • Coupling reagents : For amide bond formation, HATU or DCC/DMAP improves efficiency.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 1h) for Boc deprotection/functionalization steps .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.